

An In-depth Technical Guide to 4-Methylpropiophenone: Properties, Synthesis Applications

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Compound of Interest

Compound Name: 4'-Methylpropiophenone

Cat. No.: B145568

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This guide provides a comprehensive technical overview of 4-methylpropiophenone (CAS 5337-93-9), a key aromatic ketone intermediate. Designed for researchers, chemists, and professionals in drug development and fine chemical synthesis, this document delves into the core physicochemical properties, characteristic spectral data, primary synthesis methodologies, reactivity, and significant applications of this versatile compound.

Core Chemical Identity and Physicochemical Properties

4-Methylpropiophenone, also known as p-methylpropiophenone or 1-(4-methylphenyl)propan-1-one, is an organic compound characterized by a propyl structure with a methyl group at the para-position of the phenyl ring.^{[1][2]} This substitution pattern is crucial to its reactivity and utility as a building block in synthesis.^{[1][3]} At room temperature, it typically presents as a colorless to pale yellow liquid with a mild, sweet aromatic odor.^{[1][4]}

The presence of a polar carbonyl group and a nonpolar benzene ring gives the molecule a balance of polarity, allowing for solubility in a range of organic solvents like ethanol, ether, chloroform, and hexane, while having limited solubility in water.^{[1][2][5]} Its relatively high boiling point indicates good thermal stability under standard laboratory conditions.^[5]

Table 1: Physicochemical Properties of 4-Methylpropiophenone

Property	Value	Source(s)
CAS Number	5337-93-9	
Molecular Formula	C ₁₀ H ₁₂ O	[6]
Molecular Weight	148.20 g/mol	[6]
Appearance	Colorless to pale yellow liquid	[1][3]
Melting Point	7.2 °C	[3]
Boiling Point	238-239 °C	[3]
Density	0.993 g/mL at 25 °C	[3]
Refractive Index (n _{20/D})	1.528	
Flash Point	108 °C (226 °F)	[1][7]
Solubility	Slightly soluble in water; soluble in organic solvents.	[1][5]

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graph Chemical_Structure {
  layout=neato;
  node [shape=plaintext];
  edge [style=solid];

  // Benzene Ring
  C1 [pos="0,1!", label="C"];
  C2 [pos="-0.87,-0.5!", label="C"];
  C3 [pos="-0.87,-1.5!", label="C"];
```

```
C4 [pos="0,-2!", label="C"];
C5 [pos="0.87,-1.5!", label="C"];
C6 [pos="0.87,-0.5!", label="C"];

C1 -- C2 [len=1];
C2 -- C3 [len=1];
C3 -- C4 [len=1];
C4 -- C5 [len=1];
C5 -- C6 [len=1];
C6 -- C1 [len=1];

// Double bonds in ring
node [shape=none, label=""];
p1 [pos="-0.43,0.25!"];
p2 [pos="-0.43,-1!"];
p3 [pos="0.43,-1.75!"];
p4 [pos="0.87,-1!"];
p5 [pos="0.43,-0.25!"];
p6 [pos="-0.87,0!"];

// Substituents
C_carbonyl [pos="0,2.5!", label="C"];
O_carbonyl [pos="-0.5,3.5!", label="O"];
C_ethyl [pos="1,3.25!", label="CH2"];
C_methyl_ethyl [pos="2,4!", label="CH3"];
C_methyl_ring [pos="0,-3.5!", label="CH3"];

C1 -- C_carbonyl [len=1.5];
C_carbonyl -- O_carbonyl [style=double, len=1];
C_carbonyl -- C_ethyl [len=1.5];
C_ethyl -- C_methyl_ethyl [len=1.5];
C4 -- C_methyl_ring [len=1.5];

// Invisible nodes for ring double bonds
node [style=invis, width=0, height=0];
i1 [pos="-0.435,0.25!"];
i2 [pos="0.435,-0.25!"];
i3 [pos="0.87,-1!"];
i4 [pos="0.435,-1.75!"];
i5 [pos="-0.435,-1.75!"];
i6 [pos="-0.87,0!"];
```

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// Nodes
Toluene [label="Toluene"];
PropionylChloride [label="Propionyl Chloride"];
AlCl3 [label="AlCl3 (Catalyst)", fillcolor="#FBBC05", fontcolor="#202124"];
Intermediate [label="Acylium Ion Intermediate", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor=""];
Product [label="4-Methylpropiophenone", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
HCl [label="HCl (byproduct)"];

// Edges
PropionylChloride -> Intermediate [label="+ AlCl3"];
Toluene -> Product;
Intermediate -> Product [label="Electrophilic Attack"];
Product -> HCl [style=invis]; // for layout
AlCl3 -> Intermediate [style=invis];
```

Caption: Friedel-Crafts Acylation Workflow.

Key Reactivity Profile

The chemical behavior of 4-methylpropiophenone is governed by its ketone functional group and the activated aromatic ring.

- **Carbonyl Group Reactivity:** The electrophilic carbonyl carbon is susceptible to nucleophilic addition reactions. [8] It can be reduced to the corresponding 1-(4-methylphenyl)-1-propanol, using reducing agents like sodium borohydride. [8]
- **Alpha-Carbon Reactivity:** The protons on the carbon adjacent to the carbonyl group (α -protons) are acidic and can be removed by a base to form an enolate, which is a powerful nucleophile for alkylation and condensation reactions. [9]
- **Aromatic Ring Reactivity:** The methyl-substituted phenyl ring can undergo further electrophilic aromatic substitution reactions, although the deactivating effect of the carbonyl group influences the regioselectivity. [9]
- **Electrocarboxylation:** 4-Methylpropiophenone is a known reagent in electrocarboxylation reactions, a method for introducing a carboxyl group into organic molecules. [9][10]

Applications in Research and Industry

4-Methylpropiophenone is a pivotal intermediate in several industrial sectors, most notably in pharmaceuticals and fine chemical manufacturing.

Pharmaceutical Synthesis

Its structure serves as a versatile scaffold for the synthesis of various active pharmaceutical ingredients (APIs). [3][10]

- **Muscle Relaxants:** It is a key intermediate in the synthesis of tolperisone, a centrally acting muscle relaxant. [1]
- **Other CNS Agents:** It has been used in the synthesis of certain central nervous system drugs, including some antidepressants and anxiolytics.

- **Illicit Drug Synthesis:** It is also a known precursor in the clandestine synthesis of controlled substances like 4-methylmethcathinone (mephedrone), which has led to regulatory scrutiny in many regions. [1]

Other Industrial Applications

- **Fragrance and Flavors:** Due to its aromatic properties, it is used in the formulation of perfumes and flavorings. [2][3]
- **Polymer Chemistry:** It can function as a photoinitiator in UV-curable coatings and adhesives. [3]
- **Organic Synthesis Research:** In laboratory settings, it is a common starting material for developing new synthetic methodologies and exploring reaction mechanisms. [5]

Safety, Handling, and Storage

Proper handling and storage of 4-methylpropiofenone are essential to ensure laboratory and industrial safety.

Hazard Identification

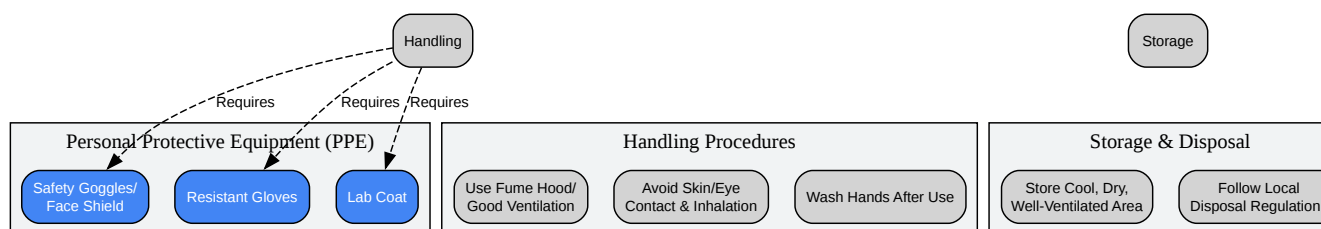
The compound is classified as harmful if swallowed and can cause skin and serious eye irritation. [11] It may also cause an allergic skin reaction and is toxic to aquatic life. [11]

Recommended Handling and Personal Protective Equipment (PPE)

- Ventilation: Handle in a well-ventilated area or under a chemical fume hood to minimize inhalation of vapors. [7]* Personal Protective Equipment: Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. [7][11]* Hygiene: Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing. [7]

Storage and Disposal

- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
- Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Spills should be absorbed with an inert material and placed in a suitable disposal container. [7]



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Caption: Key Safety and Handling Protocols.

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